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Compound of Interest

Compound Name: ER ligand-6

Cat. No.: B15620076

Get Quote

Introduction

ER ligand-6 is a molecule of significant interest in the field of targeted protein degradation,

specifically within the context of estrogen receptor (ER) modulation. It is identified as the target

protein ligand component of the Proteolysis Targeting Chimera (PROTAC) known as PROTAC

ER Degrader-14. This technical guide provides a comprehensive overview of ER ligand-6, its

role in the broader context of ER signaling and PROTAC technology, and detailed experimental

protocols for its characterization.

Core Molecular Information
Parameter Value Reference

CAS Number 2504914-79-6 [1]

Molecular Formula C29H32FNO4 [1]

Molecular Weight 477.57 g/mol [1]

Quantitative Data Summary
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While specific quantitative data for ER ligand-6, such as its direct binding affinities (IC₅₀ or Kᵢ)

for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its intrinsic efficacy in

cell-based assays, are not readily available in the public domain, the following tables represent

the standard quantitative data that would be generated to characterize such a ligand.

Table 1: Estrogen Receptor Binding Affinity

This table would typically present the concentration of ER ligand-6 required to displace 50% of

a radiolabeled ligand from ERα and ERβ, indicating its binding affinity and selectivity.

Ligand ERα IC₅₀ (nM) ERβ IC₅₀ (nM)
Selectivity
(ERα/ERβ)

ER ligand-6 Data not available Data not available Data not available

Estradiol (Reference) ~1-5 ~1-5 ~1

Tamoxifen

(Reference)
~10-50 ~50-200 ~0.2-1

Table 2: PROTAC-Mediated ER Degradation

As a component of PROTAC ER Degrader-14, the efficacy of ER ligand-6 would be reflected

in the ability of the complete PROTAC to induce the degradation of the estrogen receptor. This

is typically measured by determining the concentration of the PROTAC that results in 50%

degradation of the receptor (DC₅₀) and the maximum percentage of degradation achieved

(Dmax).

PROTAC Target Cell Line DC₅₀ (nM) Dmax (%)

PROTAC ER

Degrader-14
MCF-7 Data not available Data not available

Reference ER

PROTAC
MCF-7 ~1-10 >90

Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cells
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The biological activity of an ER ligand is often assessed by its ability to inhibit the proliferation

of estrogen-dependent breast cancer cell lines, such as MCF-7. The half-maximal inhibitory

concentration (IC₅₀) is a key parameter.

Compound Cell Line IC₅₀ (nM)

ER ligand-6 MCF-7 Data not available

PROTAC ER Degrader-14 MCF-7 Data not available

Fulvestrant (Reference) MCF-7 ~0.1-1

Signaling Pathways
The estrogen receptor mediates its effects through both genomic and non-genomic signaling

pathways. ER ligand-6, by binding to the ER, can influence these pathways. When

incorporated into a PROTAC, it hijacks the cell's ubiquitin-proteasome system to induce ER

degradation.
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Caption: Classical and membrane-associated estrogen receptor signaling pathways.
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Caption: Mechanism of action of a PROTAC targeting the estrogen receptor.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize an ER ligand like

ER ligand-6 and its corresponding PROTAC.

Western Blot for ER Degradation
This protocol outlines the steps to quantify the degradation of ERα in a cell line like MCF-7 after

treatment with an ER-targeting PROTAC.
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1. Cell Culture & Treatment
(e.g., MCF-7 cells treated with PROTAC ER Degrader-14)

2. Cell Lysis
(RIPA buffer with protease inhibitors)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Separate proteins by size)

5. Protein Transfer
(to PVDF membrane)

6. Blocking
(e.g., 5% non-fat milk in TBST)

7. Primary Antibody Incubation
(Anti-ERα and loading control like anti-β-actin)

8. Secondary Antibody Incubation
(HRP-conjugated)

9. Detection
(Chemiluminescence)

10. Data Analysis
(Quantify band intensity)

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of ERα degradation.
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Detailed Steps:

Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with varying concentrations of the PROTAC (e.g., PROTAC ER

Degrader-14) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay kit.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them on a 10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imaging system.

Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading

control to determine the extent of degradation.

Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of

viable cells, to assess the anti-proliferative effects of a compound.

Detailed Steps:
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them

to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ER
ligand-6 or PROTAC ER Degrader-14) or vehicle control.

Incubation: Incubate the cells for a period of 3 to 5 days.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals

by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value by plotting the viability against the log of the compound

concentration.

Conclusion

ER ligand-6 is a key molecule for the development of PROTAC-based therapies targeting the

estrogen receptor. While specific quantitative data on its individual performance is not widely

published, the established methodologies and signaling pathways described in this guide

provide a robust framework for its investigation and for the characterization of similar

molecules. The use of ER ligand-6 within PROTAC ER Degrader-14 represents a promising

strategy in the ongoing effort to develop novel therapeutics for ER-positive cancers. Further

research is warranted to fully elucidate the specific binding kinetics and cellular effects of ER
ligand-6 to optimize its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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